molecular formula C17H21N3O3S B2395384 1-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine CAS No. 484695-73-0

1-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine

Cat. No. B2395384
CAS RN: 484695-73-0
M. Wt: 347.43
InChI Key: OGVQNMOBEMFXHL-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that contains two carbon atoms, one oxygen atom, and two nitrogen atoms . It has a molecular formula of C20H19N3O3S and a molecular weight of 381.45.


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazole derivatives are not well developed . Specific chemical reactions involving “1-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine” are not available in the retrieved information.

Scientific Research Applications

Computational and Pharmacological Potential

Research has explored the computational and pharmacological potentials of 1,3,4-oxadiazole derivatives, highlighting their applications in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These studies demonstrate the versatility of oxadiazole compounds in addressing a range of biological targets and therapeutic needs (Faheem, 2018).

Antimicrobial and Anticancer Activities

A significant body of work focuses on the synthesis and evaluation of oxadiazole derivatives for their antimicrobial and anticancer activities. These studies include the design and synthesis of novel compounds with potent activities against various bacterial strains and cancer cell lines, underscoring the potential of oxadiazole derivatives in developing new antimicrobial and anticancer therapeutics (Aziz‐ur‐Rehman et al., 2017).

Acetylcholinesterase Inhibitors

The design, synthesis, and evaluation of acridone‐1,2,4‐oxadiazole‐1,2,3‐triazole hybrids as acetylcholinesterase inhibitors have been explored, showing potent anti-acetylcholinesterase activity. These findings contribute to the search for effective treatments for neurodegenerative diseases, such as Alzheimer's disease, by inhibiting enzymes that degrade neurotransmitters (Mohammadi‐Khanaposhtani et al., 2015).

Antidiabetic Screening

The synthesis and antidiabetic screening of novel dihydropyrimidine derivatives, incorporating oxadiazole moieties, have highlighted their potential in managing diabetes through α-amylase inhibition. This research avenue presents a promising strategy for the development of new antidiabetic agents (Lalpara et al., 2021).

Future Directions

1,3,4-oxadiazoles have become important synthons in the development of new drugs due to their broad range of chemical and biological properties . Future research could focus on exploring the potential of “1-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine” in drug development.

properties

IUPAC Name

2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(2-methylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-12-6-3-4-9-20(12)15(21)11-24-17-19-18-16(23-17)13-7-5-8-14(10-13)22-2/h5,7-8,10,12H,3-4,6,9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVQNMOBEMFXHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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